(Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one
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Overview
Description
(Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and are often used as intermediates in the synthesis of various biologically active molecules . This compound features a phenyl group, a propylthio group, and an oxazolone ring, making it a versatile building block in organic synthesis.
Preparation Methods
The synthesis of (Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one typically involves the condensation of an appropriate aldehyde with an amino acid derivative under acidic or basic conditions. One common method is the reaction of phenylglycine with propylthiobenzaldehyde in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the oxazolone ring.
Industrial production methods for oxazolones often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
(Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one undergoes a variety of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux . Major products formed from these reactions include sulfoxides, sulfones, and substituted oxazolones .
Scientific Research Applications
(Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to (Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one include other oxazolones and heterocyclic compounds with similar structural features. Some examples are:
2-Phenyl-4-methyleneoxazol-5(4H)-one: Lacks the propylthio group, making it less versatile in certain chemical reactions.
2-Phenyl-4-((methylthio)methylene)oxazol-5(4H)-one: Contains a methylthio group instead of a propylthio group, which can influence its reactivity and biological activity.
2-Phenyl-4-((ethylthio)methylene)oxazol-5(4H)-one: Similar to the propylthio derivative but with an ethylthio group, affecting its chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C13H13NO2S |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
(4Z)-2-phenyl-4-(propylsulfanylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H13NO2S/c1-2-8-17-9-11-13(15)16-12(14-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3/b11-9- |
InChI Key |
FXGFAJIRQJPLAR-LUAWRHEFSA-N |
Isomeric SMILES |
CCCS/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
CCCSC=C1C(=O)OC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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